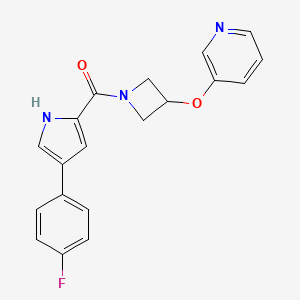
(4-(4-fluorophényl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azétidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Molecular Formula : C17H14FN3O2
Molecular Weight : 343.4 g/mol
The compound features a pyrrole ring substituted with a fluorophenyl group and an azetidine moiety linked via a pyridinoxy group, contributing to its unique biological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and azetidine have been evaluated for their efficacy against various cancer cell lines. In vitro studies suggest that such compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing pyrrole and pyridine rings have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Research
A study evaluated a series of compounds structurally related to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone for their anticancer activity against breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than standard chemotherapeutic agents .
Antimicrobial Efficacy
In another case study, derivatives were screened for antimicrobial activity using the agar disc diffusion method. Compounds showed effective inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Activité Biologique
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₇H₁₄FN₃O₂
- Molecular Weight : 343.4 g/mol
- CAS Number : 1798047-29-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and apoptosis.
Anticancer Activity
Recent research has indicated that the compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Case Study: In Vitro Efficacy
In a study evaluating the cytotoxic effects on HeLa cells, the compound showed an IC50 value of approximately 15 µM, indicating significant potency compared to standard chemotherapeutics such as doxorubicin, which has an IC50 around 10 µM under similar conditions .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
Antimicrobial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Other Biological Activities
In addition to anticancer and antimicrobial effects, preliminary studies have suggested potential antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing promising results with a scavenging rate of approximately 70% at a concentration of 50 µg/mL .
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-5-3-13(4-6-15)14-8-18(22-9-14)19(24)23-11-17(12-23)25-16-2-1-7-21-10-16/h1-10,17,22H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQMXARKZYENA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













